molecular formula C18H19NO6S B2861625 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine CAS No. 1448063-61-3

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine

Cat. No.: B2861625
CAS No.: 1448063-61-3
M. Wt: 377.41
InChI Key: LQRSXSOJOZQKAT-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine (CAS 1448063-61-3) is a synthetic small molecule with a molecular formula of C18H19NO6S and a molecular weight of 377.4116 g/mol . The compound is a hybrid structure featuring a piperidine core that is functionalized at the nitrogen with a 1,3-benzodioxole-5-carbonyl group and at the 4-position with a [(furan-2-yl)methanesulfonyl] moiety . Benzodioxoles are a class of aromatic heterocyclic compounds characterized by a benzene ring fused to a methylenedioxy functional group, which are of significant interest in various research fields . The presence of both the electron-rich benzodioxole and furan heterocycles, combined with the sulfonyl and carbonyl functional groups, makes this molecule a valuable and complex building block for chemical synthesis and drug discovery efforts. It is suited for use as a standard in analytical research, for exploring structure-activity relationships (SAR) in medicinal chemistry, and for investigating the biological activity of compounds containing sulfonyl and aryl ketone motifs. This product is intended for research purposes only and is not intended for human or animal use .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c20-18(13-3-4-16-17(10-13)25-12-24-16)19-7-5-15(6-8-19)26(21,22)11-14-2-1-9-23-14/h1-4,9-10,15H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRSXSOJOZQKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Sulfonylation: The furan ring is then sulfonylated using sulfonyl chlorides under basic conditions.

    Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include furan-2,5-dione derivatives.

    Reduction: Reduced products may include alcohol derivatives.

    Substitution: Substituted piperidine derivatives are common.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate due to its ability to interact with various biological targets. It may be explored for its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The furan and piperidine rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine can be contextualized by comparing it to related piperidine derivatives (Table 1). Key differences in substituents, molecular weight, and biological activity are highlighted below.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activity
Target Compound: this compound Likely C20H20NO6S* ~402.4* Benzodioxole carbonyl, furan sulfonyl Hypothesized CNS or anesthetic activity due to piperidine core
1-(2H-1,3-Benzodioxole-5-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine C21H23NO4S 385.48 Benzodioxole carbonyl, 4-methoxyphenylsulfanyl Increased lipophilicity (logP ~3.5–4.0) due to methoxy group; potential metabolic stability
1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-[(furan-2-yl)methanesulfonyl]piperidine C21H21ClN2O5S 448.92 Oxazole carbonyl, furan sulfonyl, chloroaryl Higher molecular weight; chloro substituent may enhance binding affinity but reduce solubility
1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine C15H15ClFNO2S 351.80 Chloro-fluorophenyl sulfonyl, pyrrole Electron-withdrawing groups (Cl, F) may improve metabolic stability; pyrrole enhances π-π interactions
Carboxyterfenadine C33H38N2O3 522.67 Bulky diphenylhydroxymethyl, carboxylic acid High logP (3.9); low water solubility; antihistamine derivative

Note: Exact molecular formula and weight for the target compound are inferred from structural analogs in and .

Key Comparative Insights

Substituent Effects on Lipophilicity and Solubility

  • The benzodioxole carbonyl group in the target compound and ’s analog contributes to higher lipophilicity compared to oxazole or pyrrole derivatives . However, the furan sulfonyl group introduces polar sulfone (-SO2) and ether (furan) moieties, which may improve aqueous solubility relative to purely aromatic sulfonamides (e.g., ’s chloro-fluorophenyl derivative) .
  • Carboxyterfenadine () demonstrates how bulky substituents (e.g., diphenylhydroxymethyl) drastically increase molecular weight and logP, reducing water solubility .

Biological Activity Correlations

  • Piperidine derivatives with sulfonyl groups (e.g., ) are frequently associated with CNS or local anesthetic activity due to their ability to interact with ion channels or neurotransmitter receptors .
  • The benzodioxole moiety in the target compound and ’s analog may confer metabolic stability by resisting oxidative degradation, a feature critical for oral bioavailability .

Pyrrole substituents () or naphthyloxy groups () expand π-π stacking interactions, which could enhance binding to aromatic residues in enzyme active sites .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine and related derivatives?

  • Answer : Synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : For example, benzoylpiperidine derivatives are synthesized via amide coupling using reagents like EDCI/HOBt or DCC. Substituents such as benzodioxole or furan moieties are introduced via nucleophilic acyl substitution or sulfonylation .
  • Solvent systems : Chloroform/methanol (CHCl3/MeOH) or hexane/ethyl acetate (n-hexane/EtOAc) are used for purification via column chromatography, with yields ranging from 50% to 84% depending on steric and electronic factors .
  • Critical steps : Protecting group strategies (e.g., hydroxyl or amino groups) are essential to avoid side reactions during sulfonylation or acylation .

Q. How is the structural integrity and purity of the compound confirmed in academic research?

  • Answer : Key analytical techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm substituent positions and stereochemistry. For example, aromatic protons in benzodioxole appear as distinct doublets (δ 6.7–7.2 ppm), while piperidine ring protons show characteristic splitting patterns .
  • HPLC : Retention times (e.g., 13.036 minutes for related compounds) and peak areas (>95% at 254 nm) confirm purity .
  • Elemental analysis : Discrepancies between calculated and observed C/H/N percentages (e.g., ±0.3% deviation) may indicate impurities or hydration, requiring further recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis or spectral data for this compound?

  • Answer : Contradictions often arise from:

  • Hydration or solvation : Residual solvents (e.g., EtOAc) in crystalline products can skew elemental analysis. Drying under high vacuum or TGA analysis is recommended .
  • Isomeric mixtures : Chiral centers or regioisomers (e.g., furan substitution patterns) may require advanced techniques like chiral HPLC or X-ray crystallography .
  • Case study : A compound with calculated C: 65.2% vs. observed C: 64.9% was resolved by repeating combustion analysis and verifying solvent traces via 1H^1H-NMR .

Q. What strategies optimize reaction yields for derivatives with bulky substituents (e.g., furan-2-ylmethanesulfonyl groups)?

  • Answer : Key optimizations include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates but may require longer reaction times (24–48 hours) .
  • Catalysis : Pd-mediated cross-coupling or microwave-assisted synthesis reduces steric hindrance effects, improving yields from 50% to >80% in benzoylpiperidine derivatives .
  • Temperature control : Lower temperatures (0–5°C) minimize sulfone group decomposition during sulfonylation .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s pharmacological potential?

  • Answer : SAR frameworks involve:

  • Bioisosteric replacements : Swapping benzodioxole with phenylthio or trifluoromethyl groups to assess potency changes in enzymatic assays (e.g., kinase inhibition) .
  • Pharmacophore mapping : 3D-QSAR models using docking studies (e.g., AutoDock Vina) identify critical interactions (e.g., hydrogen bonding with the furan oxygen) .
  • ADME profiling : Microsomal stability assays (e.g., liver microsomes) and logP measurements (via HPLC) guide lead optimization for bioavailability .

Methodological Considerations

Q. What analytical protocols are recommended for assessing stability under physiological conditions?

  • Answer :

  • Buffer preparation : Use sodium acetate/1-octanesulfonate (pH 4.6) or ammonium acetate (pH 6.5) to simulate gastric/intestinal environments .
  • Degradation studies : Monitor compound integrity via LC-MS over 24–72 hours at 37°C. For example, benzodioxole derivatives show <10% degradation at pH 7.4 after 48 hours .
  • Mass spectrometry : HRMS detects degradation products (e.g., sulfonic acid derivatives from sulfonyl group hydrolysis) .

Q. How are spectral data interpreted to distinguish regioisomers in sulfonylated piperidines?

  • Answer :

  • NOESY/ROESY NMR : Correlates spatial proximity of sulfonyl and furan groups. For example, a NOE between H-3 (piperidine) and furan H-5 confirms the 4-position substitution .
  • IR spectroscopy : Sulfonyl S=O stretches (1350–1300 cm1^{-1}) shift slightly depending on electronic effects from adjacent substituents .

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